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Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic

infection increasing the risk of cirrhosis and hepatocellular carcinoma. The HBV core antigen

(HBcAg) is a potent immunogen, and cellular immune responses targeting it are crucial for viral

clearance. Within HBcAg, the amino acid sequence 128-140 (TPPAYRPPNAPIL) has been

identified as a key T-helper cell epitope, particularly in the widely used C57BL/6 murine model

where it is restricted by the MHC class II molecule I-A^b^.[1][2][3]

These application notes provide a comprehensive overview of the use of the HBcAg 128-140

peptide in murine models of HBV infection. This peptide is an essential tool for evaluating the

efficacy of therapeutic vaccines and immunomodulatory strategies aimed at breaking the

immune tolerance characteristic of chronic HBV infection.[1][4][5] The protocols detailed below

cover the establishment of HBV murine models, immunization strategies to elicit HBcAg-

specific immunity, and the subsequent analysis of the T-cell response using the HBcAg 128-

140 epitope as a stimulant.

Data Presentation
The following tables summarize quantitative data from representative studies, showcasing the

use of the HBcAg 128-140 peptide to measure HBV-specific T-cell responses.
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Table 1: HBcAg 128-140-Specific T-Cell Responses in Immunized vs. Mock-Immunized Mice

Following HBV Challenge.

Group Stimulant Analyte

Readout (Spot-
Forming Cells
/ 8x10^5
Splenocytes)

Reference

HBcAg-

Immunized

HBcAg 129-140

peptide
IFN-γ ~150

Mock-Immunized
HBcAg 129-140

peptide
IFN-γ <10

HBcAg-

Immunized

HBcAg 129-140

peptide
IL-2 ~75

Mock-Immunized
HBcAg 129-140

peptide
IL-2 <10

Data are approximate values derived from graphical representations in the cited literature.

Table 2: Parameters for In Vitro T-Cell Stimulation with HBcAg 128-140.
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Parameter Value Unit Application Reference

Peptide

Concentration
2 µg/mL

Intracellular

Cytokine

Staining

[2]

Incubation Time 5 hours

Intracellular

Cytokine

Staining

[2]

Co-stimulant CD28 (1:1000) dilution

Intracellular

Cytokine

Staining

[2]

Protein Transport

Inhibitor

Brefeldin A

(1:1000)
dilution

Intracellular

Cytokine

Staining

[2]

Experimental Workflows & Signaling Pathways
The following diagrams illustrate key experimental processes and the immunological pathway

involving the HBcAg 128-140 epitope.
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Caption: Experimental workflow for HBV model creation and T-cell analysis.
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Caption: Activation of CD4+ T-cells via the HBcAg 128-140 epitope.

Experimental Protocols
Protocol 1: Establishment of an HBV Murine Model via
Hydrodynamic Injection
This protocol describes the establishment of a transient HBV infection model in

immunocompetent C57BL/6 mice, which is widely used to study host-virus interactions.[1][6][7]

Materials:

pAAV/HBV1.2 or similar replication-competent HBV plasmid DNA
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Sterile, endotoxin-free 0.9% saline solution

C57BL/6 mice (5-8 weeks old)

Syringes (1 mL or 3 mL) and 27-30 gauge needles

Procedure:

Animal Preparation: Weigh each mouse immediately before injection to calculate the

required injection volume.

DNA Preparation: Dilute 10-15 µg of the HBV plasmid DNA into a volume of sterile saline

equivalent to 8% of the mouse's body weight.[7][8] For a 20g mouse, this would be 1.6 mL.

Prepare the solution for each mouse individually.

Injection: Restrain the mouse, typically using a specialized restrainer, to expose the tail vein.

Hydrodynamic Injection: Inject the entire volume of the DNA/saline solution into the lateral

tail vein. The injection should be rapid, completed within 5-8 seconds. A successful injection

is often indicated by a slight paling of the eyes and resistance near the end of the injection.

Post-Injection Monitoring: Monitor the mice for recovery. The mice will typically appear

lethargic for a short period but should recover within an hour.

Confirmation of HBV Replication: Serum HBsAg, HBeAg, and HBV DNA can be monitored at

various time points (e.g., days 1, 3, 5, 7 post-injection) to confirm successful transfection and

viral replication.[1][2]

Protocol 2: Pre-existing Immunity Induction via DNA
Immunization
This protocol is used to generate a robust HBcAg-specific immune response prior to HBV

challenge, allowing for the study of immune-mediated clearance.[1]

Materials:

pCDNA3.1(+)/HBc plasmid (or other HBcAg-expressing plasmid)
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Phosphate-Buffered Saline (PBS)

C57BL/6 mice

Syringes and needles for intramuscular injection

Procedure:

Immunization Preparation: Dilute 100 µg of the pCDNA3.1(+)/HBc plasmid in 50-100 µL of

sterile PBS.

Primary Immunization: Inject the plasmid solution intramuscularly, typically into the tibialis

anterior muscle.

Booster Immunization: Administer a second identical injection 14 days after the primary

immunization.

HBV Challenge: 14 days after the booster immunization, the mice can be challenged with

HBV using the hydrodynamic injection protocol (Protocol 1).

Control Group: A control group should be mock-immunized with PBS or an empty vector

following the same schedule.

Protocol 3: Analysis of HBcAg 128-140-Specific T-Cell
Response by Intracellular Cytokine Staining (ICS)
This protocol details the method for quantifying the frequency of IFN-γ-producing CD4+ and

CD8+ T-cells from splenocytes after in vitro stimulation with the HBcAg 128-140 peptide.[2]

Materials:

Spleens from experimental and control mice

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

HBcAg 128-140 peptide (TPPAYRPPNAPIL)

Anti-mouse CD28 antibody
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Brefeldin A (protein transport inhibitor)

Fluorescently-conjugated antibodies for flow cytometry: Anti-CD3, Anti-CD4, Anti-CD8, Anti-

IFN-γ

Cell strainers (70 µm)

Red Blood Cell Lysis Buffer

FACS tubes

Fixation/Permeabilization Buffer

Flow cytometer

Procedure:

Splenocyte Isolation: Aseptically harvest spleens from euthanized mice. Mechanically

dissociate the spleens through a 70 µm cell strainer into a petri dish containing RPMI

medium to create a single-cell suspension.

Red Blood Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and

resuspend the pellet in RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature, then

quench the reaction with excess RPMI medium.

Cell Counting and Plating: Wash the cells, resuspend in complete RPMI, and count using a

hemocytometer or automated cell counter. Adjust the cell concentration and plate 1-2 x 10^6

cells per well in a 96-well round-bottom plate.

In Vitro Stimulation:

Add HBcAg 128-140 peptide to the appropriate wells to a final concentration of 2 µg/mL.[2]

Add anti-CD28 antibody (e.g., 1 µg/mL or 1:1000 dilution) to all wells for co-stimulation.[2]

Include an unstimulated (negative) control and a positive control (e.g., PMA/Ionomycin).

Add Brefeldin A (e.g., 1:1000 dilution) to all wells.[2]
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Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.

Surface Staining: After incubation, wash the cells and stain for surface markers (e.g., Anti-

CD3, Anti-CD4, Anti-CD8) in FACS buffer for 30 minutes at 4°C in the dark.

Fixation and Permeabilization: Wash the cells, then resuspend in Fixation/Permeabilization

buffer according to the manufacturer's instructions. Incubate for 20-30 minutes at 4°C.

Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Resuspend the cells

in Permeabilization/Wash buffer containing the anti-IFN-γ antibody. Incubate for 30 minutes

at 4°C in the dark.

Flow Cytometry: Wash the cells twice with Permeabilization/Wash buffer and finally

resuspend in FACS buffer. Acquire data on a flow cytometer.

Data Analysis: Gate on lymphocytes, then single cells, then CD3+ T-cells. From the T-cell

population, gate on CD4+ and CD8+ subsets and determine the percentage of IFN-γ+ cells

within each population. Subtract the background from the unstimulated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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murine-model-of-hbv-infection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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